
(2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide is a quaternary ammonium compound. It is known for its unique structure, which includes a phenolic hydroxyl group and a trimethylammonium group. This compound is often used in various chemical and biological applications due to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxy-3,5-dimethylphenol.
Quaternization Reaction: The phenol is reacted with trimethylamine in the presence of a suitable alkylating agent, such as methyl iodide. The reaction is typically carried out in an organic solvent like acetonitrile or ethanol under reflux conditions.
Isolation and Purification: The product is then isolated by filtration and purified through recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding phenol.
Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Phenolic derivatives.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
(2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of cell membrane interactions and ion transport.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of (2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide involves its interaction with biological membranes and proteins. The trimethylammonium group facilitates binding to negatively charged sites on cell membranes, while the phenolic hydroxyl group can participate in hydrogen bonding and redox reactions. These interactions can disrupt membrane integrity and inhibit microbial growth.
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium chloride
- (2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium bromide
- (2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium sulfate
Uniqueness
(2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide is unique due to its iodide counterion, which can influence its solubility, reactivity, and biological activity. Compared to its chloride, bromide, and sulfate counterparts, the iodide form may exhibit different pharmacokinetics and efficacy in various applications.
Properties
CAS No. |
63261-32-5 |
|---|---|
Molecular Formula |
C12H20INO |
Molecular Weight |
321.20 g/mol |
IUPAC Name |
(2-hydroxy-3,5-dimethylphenyl)methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C12H19NO.HI/c1-9-6-10(2)12(14)11(7-9)8-13(3,4)5;/h6-7H,8H2,1-5H3;1H |
InChI Key |
NYOIVGJWWVUYPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C[N+](C)(C)C)O)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[(dimethylcarbamoyl)amino]acetic acid](/img/structure/B14501208.png)
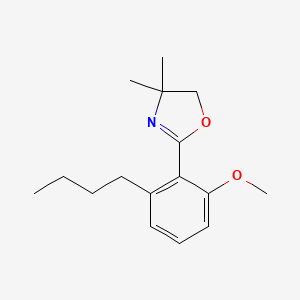
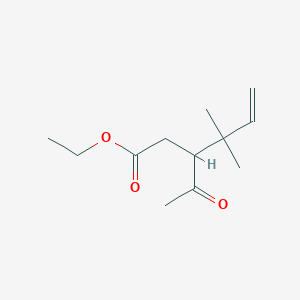
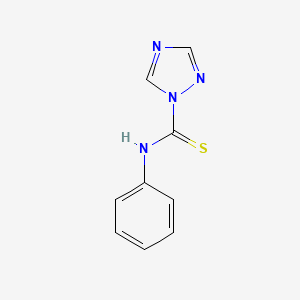
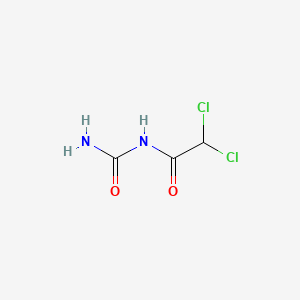
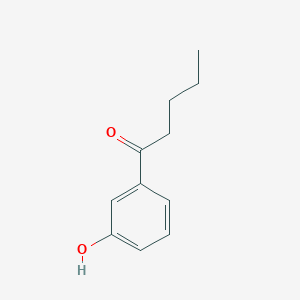
![Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide](/img/structure/B14501249.png)
![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester](/img/structure/B14501250.png)
![Propyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14501253.png)
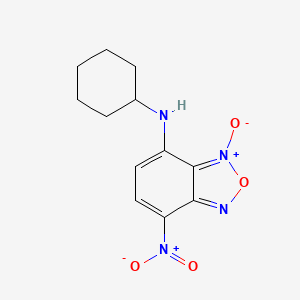
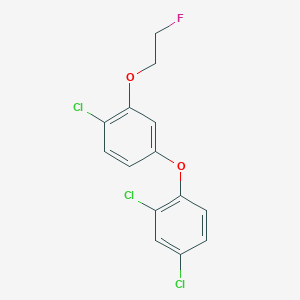
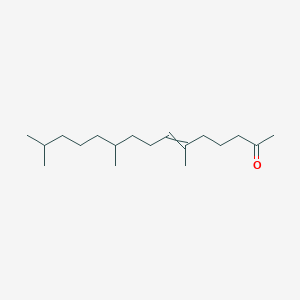
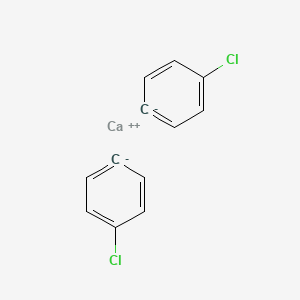
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium](/img/structure/B14501281.png)
